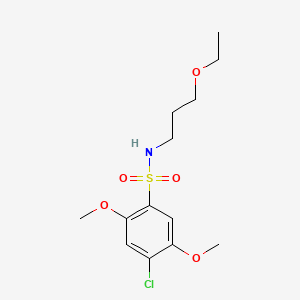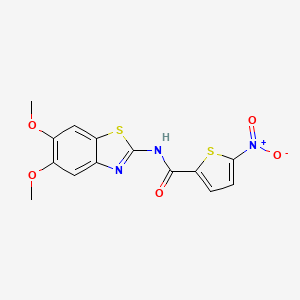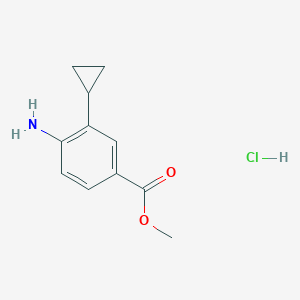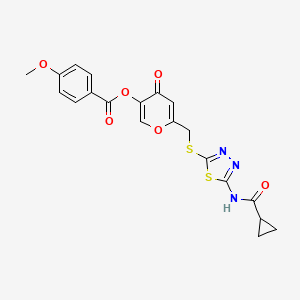![molecular formula C18H19N5OS B2629873 6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-23-7](/img/structure/B2629873.png)
6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine” appears to be a complex organic molecule that contains several functional groups. These include a piperidine ring, a triazole ring, a pyridazine ring, and a phenyl ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, the synthesis could potentially involve reactions such as nucleophilic substitution, ring closure to form the triazole and pyridazine rings, and a condensation reaction to introduce the piperidine ring.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and aliphatic character, with potential for interesting electronic and steric interactions.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions, including but not limited to, electrophilic aromatic substitution on the phenyl ring, nucleophilic substitution at the sulfur atom, and potentially acid-base reactions at the nitrogen atoms in the triazole and pyridazine rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and potentially its solubility in organic solvents. The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Prostate Cancer Treatment
The compound AZD3514, a closely related triazolopyridazine derivative, has been identified as an androgen receptor downregulator and evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer. This highlights the potential of triazolopyridazine derivatives in developing novel cancer therapies, specifically targeting hormone-dependent pathways. The modifications in the triazolopyridazine structure, such as the removal of the basic piperazine nitrogen atom and introduction of a solubilizing end group, were crucial in addressing pharmacokinetic and safety issues, leading to the selection of AZD3514 as a clinical candidate (Bradbury et al., 2013).
Antidiabetic Applications
Triazolopyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds were specifically assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their role in enhancing insulinotropic activity. This research underscores the versatility of triazolopyridazine derivatives in addressing various aspects of diabetes management, including glucose regulation and insulin sensitivity (Bindu et al., 2019).
Antiviral Activity
Some novel triazolopyridazine derivatives have shown promising antiviral activity against hepatitis A virus (HAV), demonstrating the potential of these compounds in developing new antiviral therapies. This research reveals the capacity of triazolopyridazine derivatives to inhibit virus replication, offering insights into their mechanism of action and paving the way for future studies on their use in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of triazolopyridazine derivatives have been extensively studied, with several compounds exhibiting significant activity against a variety of bacterial and fungal strains. These studies highlight the potential of triazolopyridazine derivatives in addressing drug-resistant infections and contributing to the development of new antimicrobial agents (Abbady, 2014).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, for example in pharmaceutical or materials science applications. This could involve studying its reactivity, its interactions with biological targets, or its physical properties.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed.
Eigenschaften
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(22-11-5-2-6-12-22)13-25-16-10-9-15-19-20-18(23(15)21-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQDVGGMIMKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)

![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

